molecular formula C24H20ClF3N4OS B10932172 [4-(3-chlorobenzyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

[4-(3-chlorobenzyl)piperazin-1-yl][1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

Cat. No.: B10932172
M. Wt: 505.0 g/mol
InChI Key: VBRLDKQALIFUFT-UHFFFAOYSA-N
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Description

[4-(3-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a trifluoromethyl group, a chlorobenzyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE typically involves multiple steps:

    Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the Chlorobenzyl Group: This can be done via nucleophilic substitution reactions.

    Incorporation of the Piperazine Ring: This step usually involves the reaction of the intermediate with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the piperazine ring.

    Reduction Products: Reduced forms of the carbonyl group.

    Substitution Products: Compounds where the chlorobenzyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Medicine

    Pharmacological Research: Studied for its potential as a drug candidate due to its unique structural features.

Industry

    Chemical Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(3-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
  • [4-(3-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(METHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of functional groups in [4-(3-CHLOROBENZYL)PIPERAZINO][1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE imparts unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C24H20ClF3N4OS

Molecular Weight

505.0 g/mol

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone

InChI

InChI=1S/C24H20ClF3N4OS/c25-17-6-4-5-16(13-17)15-30-9-11-31(12-10-30)22(33)20-14-19-21(24(26,27)28)29-32(23(19)34-20)18-7-2-1-3-8-18/h1-8,13-14H,9-12,15H2

InChI Key

VBRLDKQALIFUFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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